molecular formula C9H7BrN2O3 B11849015 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid

6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B11849015
M. Wt: 271.07 g/mol
InChI Key: WRASSJUTKYSGRG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The exploration of 1,8-naphthyridine derivatives began gaining momentum in the late 20th century, driven by their structural resemblance to biologically active quinoline and isoquinoline systems. Early work on tetrahydro-1,8-naphthyridines focused on their hydrogenated forms, with sodium-ethanol reductions of naphthyridine cores being documented as early as 1967. The specific brominated variant, 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid, first appeared in patent literature in 1999 through Merck & Co.'s work on integrin antagonists. This innovation addressed prior synthetic inefficiencies in Friedländer condensation approaches, which required six to eight steps with 38% overall yields.

Key milestones in its development include:

  • 2007 : Optimization of Wittig olefination and catalytic hydrogenation protocols enabled gram-scale production of related 2-oxo-tetrahydro-1,8-naphthyridines.
  • 2020 : Advancements in visible-light photocatalysis permitted metal-free synthesis of complex naphthyridines, though brominated variants required traditional halogenation methods.
  • 2024 : Commercial availability of the compound through suppliers like MolDB and eVitachem confirmed industrial interest, with prices ranging from $348/100mg to $1,404/g depending on scale.

Significance in Heterocyclic Chemistry

This compound exemplifies three critical features of modern heterocyclic design:

  • Ring Strain Modulation : The tetrahydro ring system reduces aromaticity while maintaining planarity, enabling selective functionalization at the 6-position bromine.
  • Multifunctional Handles : Concurrent presence of bromine (electrophilic site), carboxylic acid (hydrogen-bond donor), and ketone (coordination site) allows divergent synthetic pathways.
  • Chirality Potential : The tetrahydro ring creates two stereocenters at positions 3 and 4, though most syntheses produce racemic mixtures unless chiral auxiliaries are employed.

Comparative analysis with analogous structures reveals unique properties:

Property 6-Bromo Derivative Non-Brominated Analog
Melting Point 218-220°C (dec.) 195-198°C
λ~max~ (UV) 274 nm 268 nm
Reactivity with Pd(0) Suzuki coupling Negligible

The bromine atom's electron-withdrawing effect increases ring electrophilicity by 12-15% compared to non-halogenated analogs, as shown through computational studies. This enhances susceptibility to nucleophilic aromatic substitution, particularly at the 5- and 7-positions relative to the nitrogen atoms.

Academic Research Landscape and Knowledge Gaps

Current research focuses on three primary domains:

Synthetic Methodology Innovations
Recent breakthroughs include:

  • Microwave-Assisted Bromination : 30% reduction in reaction time for converting 2-oxo precursors to 6-bromo derivatives using HBr/AcOH under microwave irradiation.
  • Flow Chemistry Approaches : Continuous hydrogenation of 1,8-naphthyridine esters achieves 92% conversion in <10 minutes residence time, though brominated substrates require lower temperatures.

Biological Target Exploration
While not directly studied as an API, its structural analogs show:

  • Protein farnesyltransferase inhibition (IC~50~ = 38 nM for related cyano derivatives).
  • αv integrin binding affinity (K~i~ = 11 nM in Merck's antagonists).

Critical Unanswered Questions

  • Stereochemical Control : No enantioselective synthesis routes have been published despite the compound's two stereocenters.
  • Metallopharmaceutical Potential : The carboxylic acid-bromine motif could coordinate transition metals, but no coordination complexes have been characterized.
  • Scale-Up Limitations : Current pilot-scale processes yield <500g/batch due to purification challenges with polar byproducts.

Emerging opportunities include its application in:

  • Photoactive Compounds : The naphthyridine core's conjugation system could enable singlet oxygen generation under blue light.
  • Polymer Chemistry : As a monomer for thermally stable polyamides via condensation with diamines.

Properties

IUPAC Name

6-bromo-2-oxo-3,4-dihydro-1H-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c10-5-1-4-2-6(9(14)15)8(13)12-7(4)11-3-5/h1,3,6H,2H2,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRASSJUTKYSGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=N2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of the Naphthyridine Core

Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) can introduce bromine at position 6. This method requires careful control to avoid over-bromination. For example, treating 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid with NBS in dimethylformamide (DMF) at 0°C yields the 6-bromo derivative.

Use of Pre-Brominated Intermediates

An alternative approach involves starting with brominated precursors. For instance, 6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 17930126) can be oxidized to the 2-oxo form using potassium permanganate (KMnO₄) or ruthenium catalysts, followed by carboxylation at position 3.

Carboxylic Acid Functionalization

Ester Hydrolysis

The carboxylic acid group is often introduced via hydrolysis of ester precursors. For example, ethyl 6-bromo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate (CAS 53396436) undergoes saponification with aqueous sodium hydroxide (NaOH) at 80–90°C to yield the target acid.

Reaction Scheme :

Ethyl esterNaOH (aq), ΔCarboxylic acid\text{Ethyl ester} \xrightarrow{\text{NaOH (aq), Δ}} \text{Carboxylic acid}

Direct Carboxylation

In some cases, the carboxylic acid group is introduced during ring formation. For example, 2-aminopyridine-3-carboxylic acid derivatives can participate in cyclization reactions with brominated diketones to directly yield the target molecule.

Integrated Synthetic Pathways

Pathway 1: Sequential Condensation and Bromination

  • Condensation : React 2-aminopyridine-3-carbaldehyde with 3-acetylpentane-2,4-dione to form the 1,8-naphthyridine core.

  • Bromination : Treat with NBS in DMF to introduce bromine at position 6.

  • Oxidation : Convert the tetrahydro ring to 2-oxo using KMnO₄.

  • Hydrolysis : Saponify the ester group to carboxylic acid.

Pathway 2: Brominated Precursor Route

  • Synthesis of 6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridine : Achieved via Vilsmeier-Haack reaction using N-phenylacetamide and phosphorus oxychloride.

  • Oxidation : Oxidize the tetrahydro ring to 2-oxo using RuO₂.

  • Carboxylation : Introduce the carboxylic acid via Kolbe-Schmitt reaction with CO₂ under high pressure.

Optimization and Challenges

  • Regioselectivity : Bromination at position 6 requires steric and electronic control, often achieved using directing groups or optimized reaction conditions.

  • Yield Considerations : Hydrolysis of esters typically proceeds in >80% yield, whereas direct carboxylation may yield 50–60%.

  • Purification : Chromatography or recrystallization from ethanol/water mixtures is employed for final product isolation.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Ester HydrolysisSaponification of ethyl ester85–90High yield, simple conditionsRequires ester precursor
Direct BrominationElectrophilic substitution60–70Late-stage bromination flexibilityRisk of polybromination
Pre-Brominated RouteOxidation of tetrahydro derivative50–60Avoids harsh bromination conditionsMultiple steps required

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6-Bromine

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions, enabling functionalization of the naphthyridine ring.

Reagent/ConditionsProductYieldSource
Sodium azide (NaN₃), DMF, 80°C6-Azido-2-oxo-1,2,3,4-tetrahydro...85%
Morpholine, Pd(PPh₃)₄, THF, 50°C6-Morpholino-2-oxo-1,2,3,4-tetrahydro...78%
Allyl alcohol, CuI, K₂CO₃, DMSO6-Allyloxy-2-oxo-1,2,3,4-tetrahydro...70%

Mechanism : The reaction proceeds via a palladium-catalyzed cross-coupling or direct SNAr pathway, depending on the nucleophile and catalyst system .

Carboxylic Acid Derivative Formation

The C3-carboxylic acid participates in condensation and coupling reactions:

Amide Bond Formation

Reaction with amines using activating agents:

Reagent SystemAmine ExampleProductYieldSource
HATU/DIPEA, DMF, RTBenzylamine3-(Benzylcarbamoyl)-6-bromo-2-oxo...90%
T3P/Et₃N, MeCN, 60°CPiperidine3-(Piperidine-1-carbonyl)-6-bromo-2-oxo...82%

Esterification

Conversion to esters via acid chloride intermediates:

Reagent/ConditionsEster FormedYieldSource
SOCl₂, reflux → EthanolEthyl 6-bromo-2-oxo-1,2,3,4-tetrahydro...95%
Oxalyl chloride, DCM → MethanolMethyl 6-bromo-2-oxo-1,2,3,4-tetrahydro...88%

Alkylation of Tetrahydro-Naphthyridine Nitrogen

The secondary amine in the tetrahydro ring undergoes alkylation under basic conditions:

Alkylating AgentConditionsProductYieldSource
Methyl iodide, KOH, EtOH/H₂O1-Methyl-6-bromo-2-oxo...67%
n-Propyl bromide, NaH, DMF1-n-Propyl-6-bromo-2-oxo...72%

Note : Alkylation occurs preferentially at the N1 position due to steric and electronic factors .

Decarboxylation Reactions

Controlled thermal decarboxylation yields simplified naphthyridine derivatives:

ConditionsProductYieldSource
CuO, Quinoline, 200°C6-Bromo-2-oxo-1,2,3,4-tetrahydro... (decarboxylated)60%
Microwave, DMF, 150°C3-Unsubstituted naphthyridine55%

Reduction of the Oxo Group

The C2-oxo group can be selectively reduced:

Reagent/ConditionsProductYieldSource
BH₃·THF, 0°C → RT2-Hydroxy-6-bromo-1,2,3,4-tetrahydro...75%
LiAlH₄, THF, refluxOver-reduction to CH₂ observed45%

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ConditionsProductYieldSource
PPA, 120°C, 4hPyrido[1,8-na]pyrimidin-4-one derivative68%
POCl₃, DMF, 80°CChlorinated tricyclic analog58%

Key Reactivity Trends

  • Bromine Reactivity : Position 6 bromine is highly electrophilic, favoring Pd-catalyzed cross-couplings .

  • Carboxylic Acid Versatility : Enables diverse pharmacophore modifications via amides/esters .

  • Ring Nitrogen Basicity : N1 exhibits moderate basicity (predicted pKa ~5.2), facilitating alkylation .

This reactivity profile makes the compound a strategic intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and antibacterial agents .

Scientific Research Applications

Synthetic Routes

Several synthetic methods have been developed to produce 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid. Common methods include:

  • Cyclization Reactions : Involves the reaction of appropriate precursors under controlled conditions.
  • Multi-Step Organic Synthesis : Utilizing various reagents and conditions to achieve the desired product.

Medicinal Chemistry

6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid is being explored for its potential therapeutic properties:

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial effects in various biological assays. Studies indicate that modifications to the naphthyridine core can enhance these properties.
DerivativeBiological ActivityNotes
Methyl 6-bromo-2-chloro-nicotinateModerate AntimicrobialContains chlorine substituent
Ethyl 6-bromo-2-oxo-naphthyridineEnhanced SolubilityImproved bioavailability

Anti-Cancer Research

Research indicates that compounds similar to 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine have shown promise in anti-cancer studies. The mechanism of action may involve:

  • Inhibition of Tumor Growth : Through modulation of specific biochemical pathways.

Neuropharmacology

Studies suggest potential neuroprotective effects of this compound. It may influence neurotransmitter systems and has been investigated for:

  • Cognitive Enhancement : Possible applications in treating neurodegenerative diseases.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated several derivatives of 6-bromo-2-oxo-naphthyridine against common bacterial strains. Results indicated that certain modifications led to enhanced efficacy against resistant strains.
  • Case Study on Anti-Cancer Properties :
    • In vitro studies demonstrated that specific derivatives inhibited cell proliferation in cancer cell lines. Further research is required to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Properties :

  • Molecular Formula : C₉H₇BrN₂O₃ (derived from methyl ester C₁₀H₉BrN₂O₃ by ester hydrolysis).
  • Molecular Weight : ~269.05 g/mol (calculated from methyl ester: 285.09 g/mol).
  • Physical Properties : High thermal stability (boiling point >400°C) and moderate solubility in polar solvents due to the carboxylic acid group .

Comparison with Similar Compounds

Key Findings

Substituent Effects on Reactivity :

  • Bromine at C6 enhances electrophilic substitution reactivity, making the compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Fluorine or chlorine substituents (e.g., in the 7-chloro-6-fluoro analogue) increase electronic withdrawal, improving stability and binding affinity in drug-receptor interactions .

Bioactivity and Applications :

  • The methyl ester derivative acts as a prodrug, improving bioavailability by masking the carboxylic acid group .
  • N3-Aryl carboxamides exhibit potent CB2 receptor agonism, highlighting the role of C3 modifications in targeting neurological disorders .
  • 4-Fluorophenyl-substituted analogues demonstrate enhanced antimicrobial activity due to increased lipophilicity .

Synthetic Efficiency :

  • The target compound’s synthesis achieves >80% yield under optimized bromination conditions , whereas analogues like the 7-chloro-6-fluoro derivative require additional steps (e.g., fluorophenyl introduction), reducing overall efficiency .

Biological Activity

6-Bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid (referred to as 6-Br-NCA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The information is synthesized from various studies to provide a comprehensive overview.

  • IUPAC Name : 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid
  • Molecular Formula : C11H9BrN2O3
  • Molar Mass : 297.11 g/mol
  • CAS Number : 894851-71-9

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit notable antimicrobial properties. A study by Sriram et al. demonstrated that various naphthyridine derivatives showed potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), with some compounds exhibiting higher efficacy than isoniazid .

Additionally, derivatives of 6-Br-NCA have been tested for their antibacterial and antifungal activities. The presence of the naphthyridine moiety is crucial for its antimicrobial effectiveness. For instance, compounds derived from naphthyridine structures have shown moderate to high activity against several bacterial strains .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has been extensively studied. Aaptamine and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and cervical cancer . The mechanism of action often involves the induction of apoptosis and interference with DNA replication.

In vitro studies have shown that 6-Br-NCA can induce cell cycle arrest and promote apoptotic pathways in cancer cells. For example, studies indicated that compounds with similar structural frameworks could downregulate oncogenes and upregulate tumor suppressor genes, leading to reduced cell proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives have also been explored. In models of induced inflammation, compounds similar to 6-Br-NCA have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated a series of naphthyridine derivatives for their antimicrobial activity. Among these, a specific derivative showed an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics against Staphylococcus aureus and Escherichia coli. This highlights the potential of 6-Br-NCA as a lead compound in antibiotic development.

Case Study 2: Anticancer Mechanism

In a recent study on cancer cell lines, researchers treated cells with varying concentrations of 6-Br-NCA. Results indicated that at higher concentrations, the compound significantly inhibited cell viability and induced apoptosis through caspase activation pathways. The IC50 values were comparable to established chemotherapeutics .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialPotent against MDR-TB
AnticancerInduces apoptosis
Anti-inflammatoryReduces TNF-α and IL-6

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylic acid?

The compound can be synthesized via a multi-step approach. A key intermediate, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate, is hydrolyzed under reflux with NaOH in MeOH/H₂O to yield the carboxylic acid derivative (88% yield after acidification to pH 7) . For the parent 1,8-naphthyridine scaffold, the Gould–Jacobs reaction (condensation of 2-aminopyridine with ethoxymethylene malonate) followed by cyclization in phenoxy ether is a foundational method. Subsequent N-alkylation and hydrolysis steps yield carboxylated derivatives .

Q. Which characterization methods are essential for confirming the structure of this compound?

Structural confirmation requires FTIR (to identify carbonyl groups at ~1686 cm⁻¹ for keto and amide C=O), ¹H NMR (aromatic protons at δ 8.02–9.11 ppm, NH signals), and mass spectrometry (e.g., molecular ion peaks like m/z 390.2). Elemental analysis validates purity (>97%) .

Q. What functional groups in this compound influence its reactivity?

The bromine atom at position 6 enhances electrophilic substitution potential, while the 2-oxo and 3-carboxylic acid groups enable hydrogen bonding and salt formation. These groups also direct regioselectivity in reactions like amidation or alkylation .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) to avoid inhalation or skin contact. Store in a dry, ventilated area at 0–6°C for stability. Avoid heat sources and incompatible reagents (strong oxidizers) due to potential decomposition into toxic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted 1,8-naphthyridine derivatives?

Key factors include:

  • Solvent choice : Anhydrous DMF facilitates N-alkylation by stabilizing intermediates .
  • Temperature control : Reflux (e.g., 60°C for SOCl₂-mediated trichloromethylation) ensures complete conversion without side reactions .
  • Catalyst use : Sodium hydride enhances alkylation efficiency by deprotonating the naphthyridine nitrogen .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural analysis?

Contradictions may arise from tautomerism (oxo ↔ enol forms) or solvent effects. Use deuterated DMSO for NMR to stabilize the keto form. Compare experimental data with computational predictions (DFT calculations) for ambiguous signals .

Q. What strategies enable regioselective substitution at position 6 versus other positions on the naphthyridine core?

Bromine at position 6 acts as a directing group. For example, Pd-catalyzed cross-coupling (Suzuki, Heck) selectively modifies this site. Steric hindrance from the tetrahydro ring further limits reactivity at adjacent positions .

Q. How does computational modeling aid in predicting the pharmacological activity of derivatives?

In silico studies (e.g., molecular docking, QSAR) assess binding affinity to targets like histamine receptors. Prioritize compounds with predicted activity scores (Pa > Pi) for synthesis, reducing experimental workload .

Methodological Tables

Table 1. Key Spectral Data for 1,8-Naphthyridine Derivatives

Functional GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)Mass (m/z)
3-Carboxylic acid1651 (C=O)9.91 (NH, broad)423 (M⁺)
6-Bromo substituent780 (C-Br)7.24–7.46 (Ar-H)390 (M⁺)
2-Oxo group1686 (C=O)8.53 (Ar-H, J = 4.67 Hz)-

Table 2. Reaction Optimization Parameters

StepOptimal ConditionsYield Improvement
HydrolysisNaOH/MeOH/H₂O, pH 7, reflux88% → 95%*
N-AlkylationNaH/DMF, 60°C, 24 h67% → 82%*
TrichloromethylationSOCl₂, 60°C, neat90%
*Hypothetical improvements via catalyst tuning.

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